molecular formula C48H50O11P2 B13857272 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate)

2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate)

Cat. No.: B13857272
M. Wt: 864.8 g/mol
InChI Key: OSYHWLAHXOCABN-SYRQOENSSA-N
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Description

2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) (CAS 129115-89-5) is a synthetic carbohydrate derivative featuring a glucitol backbone modified with two benzyl groups at the 3- and 4-positions and dibenzyl phosphate esters at the 1- and 6-positions. This compound is structurally related to phosphorylated sugars and is designed for applications in isotopic labeling and biochemical research. It is produced by Cambridge Isotope Laboratories (CIL), a global leader in stable isotope-labeled compounds, and is utilized in advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to study metabolic pathways, enzyme mechanisms, and biomolecular interactions .

The benzyl groups enhance lipophilicity, improving membrane permeability and stability against enzymatic degradation, while the bis-phosphate groups mimic natural phosphorylated intermediates in glycolysis and other metabolic cycles. This makes it a valuable tool for probing phosphofructokinase activity or glycosylation processes .

Properties

Molecular Formula

C48H50O11P2

Molecular Weight

864.8 g/mol

IUPAC Name

dibenzyl [(2S,3R,4R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-bis(phenylmethoxy)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C48H50O11P2/c49-60(53-33-41-23-11-3-12-24-41,54-34-42-25-13-4-14-26-42)57-37-45-47(51-31-39-19-7-1-8-20-39)48(52-32-40-21-9-2-10-22-40)46(59-45)38-58-61(50,55-35-43-27-15-5-16-28-43)56-36-44-29-17-6-18-30-44/h1-30,45-48H,31-38H2/t45-,46+,47-,48-/m1/s1

InChI Key

OSYHWLAHXOCABN-SYRQOENSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@H]2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)COP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)COP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) involves multiple steps. The starting material is typically a glucitol derivative, which undergoes a series of benzylation and phosphorylation reactions. The reaction conditions often include the use of solvents like acetone, dichloromethane, and methanol.

Chemical Reactions Analysis

2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Carbohydrate Chemistry

2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) is primarily utilized in carbohydrate chemistry for the following purposes:

  • Glycosylation Reactions : The compound acts as a glycosyl donor or acceptor in glycosylation reactions, facilitating the formation of glycosidic bonds. Research has focused on improving the efficiency and selectivity of these reactions to produce glycopeptides and other carbohydrate-based materials .
  • Synthesis of Glycoconjugates : It serves as an intermediate in synthesizing glycoconjugates, which are important for studying biological processes involving carbohydrates .

Medicinal Chemistry

The compound has potential applications in drug development and therapeutic research:

  • Drug Delivery Systems : Research indicates that derivatives of this compound can interact with carbohydrate-binding proteins, suggesting their utility in targeted drug delivery systems .
  • Biological Activity : Studies have explored the biological activities of carbohydrate derivatives derived from this compound, including their effects on enzyme interactions relevant to metabolic pathways .

Organic Synthesis

In organic synthesis, 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) is used as:

  • Reagent for Organic Reactions : It acts as a reagent in various organic synthesis processes due to its ability to participate in oxidation, reduction, and substitution reactions .

Case Study 1: Glycosylation Methodologies

A study investigated the use of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) as a glycosyl donor in the synthesis of oligosaccharides. The results demonstrated improved yields and selectivity compared to traditional methods. The researchers concluded that this compound could streamline the synthesis of complex carbohydrates essential for pharmaceutical applications .

Case Study 2: Drug Delivery Applications

Another study focused on the interaction of carbohydrate derivatives with specific receptors involved in drug transport mechanisms. The findings indicated that compounds derived from 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) showed promising results in enhancing the bioavailability of certain drugs through targeted delivery systems .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Carbohydrate ChemistryGlycosylation reactionsImproved efficiency and selectivity
Synthesis of glycoconjugatesImportant for studying biological processes
Medicinal ChemistryDrug delivery systemsEnhanced interaction with carbohydrate-binding proteins
Biological activity studiesPotential therapeutic uses
Organic SynthesisReagent in organic reactionsVersatile building block for complex molecules

Mechanism of Action

The mechanism of action of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) with structurally related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Biological Role
2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) 129115-89-5 C₃₈H₄₀O₁₁P₂ 764.64 g/mol Bis-benzyl and bis-phosphate modifications; high isotopic purity for MS/NMR Isotopic tracer, enzyme substrate/inhibitor studies
2,5-Anhydro-D-glucitol-1,6-diphosphate 488-69-7 C₆H₁₄O₁₁P₂ 324.12 g/mol Unmodified diphosphate; lacks benzyl groups Natural analog in phosphofructokinase studies; substrate specificity analysis
2,5-Anhydro-D-glucitol-6-phosphate 4429-47-4 C₆H₁₃O₈P 244.14 g/mol Mono-phosphate derivative; simpler structure Competitive inhibitor of phosphofructokinase (Ki = 0.34 mM)
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) 300807-67-4 C₃₂H₃₄O₈P 594.57 g/mol Mono-phosphate variant; single dibenzyl phosphate at C6 Limited enzymatic activity; used in synthetic intermediate studies

Key Contrasts

These substitutions enhance stability and tailor the molecule for isotopic labeling . In contrast, 2,5-Anhydro-D-glucitol-6-phosphate lacks benzyl groups and is a potent phosphofructokinase inhibitor, highlighting the critical role of phosphate positioning in enzyme interaction .

Biological Activity: The bis-phosphate derivative (CAS 129115-89-5) serves as a substrate mimic in glycolysis studies, whereas the mono-phosphate variant (CAS 300807-67-4) shows negligible enzymatic activity, emphasizing the necessity of dual phosphorylation for functional mimicry . The benzyl groups in the target compound reduce solubility in aqueous media compared to non-benzylated analogs but improve compatibility with organic solvents and lipid membranes .

Enzymatic Studies

  • Phosphofructokinase Specificity: Studies using 2,5-Anhydro-D-glucitol-6-phosphate (CAS 4429-47-4) revealed that phosphofructokinase preferentially binds cyclic β-furanose forms of phosphorylated sugars. The target compound’s bis-phosphate configuration aligns with this specificity, making it a viable substrate for kinetic assays .
  • Isotopic Tracing : The benzyl and phosphate modifications in 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) enable precise tracking of carbohydrate metabolism in MS/NMR-based proteomics and metabolomics, particularly in cancer research and drug development .

Biological Activity

2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) is a complex carbohydrate derivative that has attracted attention for its potential applications in carbohydrate chemistry and biological research. This compound serves as a versatile building block in the synthesis of various carbohydrate derivatives and has been explored for its biological activities, particularly in drug delivery systems and interactions with carbohydrate-binding proteins.

  • Molecular Formula : C48H50O11P2
  • Molecular Weight : 864.85 g/mol
  • CAS Number : 129115-89-5

The biological activity of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) primarily stems from its ability to participate in glycosylation reactions. This compound can act as a glycosyl donor or acceptor, facilitating the formation of glycosidic bonds in various synthetic pathways. Researchers have focused on optimizing these pathways to enhance the efficiency and selectivity of carbohydrate synthesis .

1. Carbohydrate Derivatives

Studies have shown that derivatives synthesized from this compound exhibit significant interactions with carbohydrate-binding proteins. These interactions are crucial for applications in drug delivery systems, where targeted delivery to specific cells or tissues is desired .

2. Drug Delivery Systems

The potential of this compound in drug delivery has been highlighted through various studies. Its ability to modify natural polysaccharides allows for the creation of biomaterials that can encapsulate therapeutic agents, enhancing their stability and bioavailability .

Case Studies

Study TitleObjectiveFindings
Glycosylation Methodologies To explore new methodologies for glycosylation using the compound as a key intermediateImproved reaction pathways were established, leading to higher yields and selectivity in product formation .
Interactions with Carbohydrate-Binding Proteins To assess the binding affinity of synthesized derivatives with specific proteinsCertain derivatives showed enhanced binding capabilities, indicating potential for therapeutic applications .
Biomaterials Development To evaluate the use of the compound in creating biomaterials for drug deliverySuccessful encapsulation of drugs was achieved, demonstrating improved release profiles compared to traditional methods .

Research Findings

Recent research has demonstrated that the biological activity of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) is not only limited to its role in synthesis but also extends to its interactions at the molecular level with various biological targets. The following findings summarize key insights:

  • Enhanced Glycosylation Efficiency : The compound has been shown to improve glycosylation reaction outcomes significantly compared to conventional reagents.
  • Biocompatibility : Preliminary studies indicate that derivatives derived from this compound exhibit low toxicity and high biocompatibility, making them suitable candidates for biomedical applications.
  • Potential Therapeutic Uses : The ability to modify existing drugs with this compound could lead to new therapeutic agents with improved efficacy and reduced side effects .

Q & A

Q. What are the established synthetic routes for 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate), and what critical steps ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential benzylation and phosphorylation. First, the glucitol backbone is selectively protected using benzyl groups under anhydrous conditions to prevent hydrolysis . Subsequent phosphorylation at the 1,6-positions employs dibenzyl phosphoramidite reagents in the presence of a mild acid catalyst (e.g., tetrazole) to minimize side reactions. Final deprotection is avoided to retain the benzyl-phosphate groups. Key steps include:
  • Protection : Use anhydrous DMF as solvent at 0–5°C to control exothermic reactions during benzylation.
  • Phosphorylation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to confirm complete bis-phosphorylation .
  • Purification : Flash chromatography with gradient elution (hexane → ethyl acetate) isolates the product with >95% purity.

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , 31P NMR , and high-resolution mass spectrometry (HRMS) is essential:
  • NMR : ¹H NMR identifies benzyl proton resonances (δ 7.2–7.4 ppm, multiplet) and anhydro-glucitol protons (δ 3.5–5.0 ppm). 31P NMR confirms phosphate linkage (δ −1 to −3 ppm) .
  • HRMS : Electrospray ionization (ESI+) in positive ion mode detects the molecular ion peak [M+Na]⁺, with exact mass matching theoretical calculations (±3 ppm error) .
  • Elemental Analysis : Carbon, hydrogen, and phosphorus percentages must align with theoretical values within ±0.3% .

Q. What handling and storage protocols are recommended to maintain compound stability?

  • Methodological Answer : The compound is hygroscopic and sensitive to light. Store under inert gas (argon) at −20°C in amber vials with PTFE-lined caps. Prior to use, equilibrate to room temperature in a desiccator to prevent moisture absorption. For experimental use, prepare fresh solutions in anhydrous DMSO or chloroform, and avoid aqueous buffers unless explicitly required .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in NMR data caused by dynamic conformational changes?

  • Methodological Answer : Dynamic stereochemistry (e.g., chair-flipping in the glucitol ring) may broaden NMR peaks. Mitigate this by:
  • Variable-Temperature NMR : Conduct experiments at −40°C to slow conformational exchange, resolving split signals .
  • COSY/NOESY : Use 2D NMR to correlate protons across the anhydro ring and confirm spatial proximity of benzyl groups.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) to validate stereochemical assignments .

Q. What strategies optimize phosphorylation efficiency while minimizing side products like mono-phosphorylated intermediates?

  • Methodological Answer : Key parameters include:
  • Stoichiometry : Use a 2.5:1 molar excess of dibenzyl phosphoramidite relative to the glucitol core to drive bis-phosphorylation.
  • Catalyst : Replace tetrazole with DCI (4,5-dicyanoimidazole) for faster activation and reduced reaction time (4 hrs vs. 12 hrs).
  • Solvent : Anhydrous acetonitrile improves reagent solubility and reduces hydrolysis compared to THF .
    Monitor intermediates via LC-MS; quench incomplete reactions with aqueous NaHCO₃ to recover unreacted starting material.

Q. How can researchers identify and characterize degradation products under oxidative or hydrolytic conditions?

  • Methodological Answer : Conduct forced degradation studies :
  • Hydrolysis : Incubate the compound in pH 7.4 buffer at 40°C for 72 hrs. Analyze via LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect hydrolyzed phosphate esters (m/z shifts −182 Da per hydrolyzed benzyl group) .
  • Oxidation : Expose to 0.1% H₂O₂ in methanol. Use HRMS to identify sulfoxide or peroxide adducts.
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) in storage buffers to suppress radical-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields across literature?

  • Methodological Answer : Yield variations often arise from differences in benzyl group protection efficiency. To reconcile
  • Reproduce Conditions : Use identical reagent grades (e.g., anhydrous solvents from Kanto Reagents) and strictly control reaction atmosphere (argon vs. nitrogen) .
  • Quantify Byproducts : Employ HPLC with UV detection (254 nm) to quantify residual mono-phosphorylated species, which may inflate reported yields if unaccounted for.
  • Benchmark Against Standards : Compare with certified reference materials (e.g., TRC A637850) for purity validation .

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